REACTION_CXSMILES
|
[CH:1]1(B(O)O)[CH2:3][CH2:2]1.P(=O)([O-])[O-].[K+].[K+].Br[C:14]1[CH:15]=[C:16]([CH:18]=[CH:19][C:20]=1[F:21])[NH2:17]>O.C1(C)C=CC=CC=1.C([O-])(=O)C.C([O-])(=O)C.[Pd+2].C1(P(C2CCCCC2)C2CCCCC2)CCCCC1>[CH:1]1([C:14]2[CH:15]=[C:16]([CH:18]=[CH:19][C:20]=2[F:21])[NH2:17])[CH2:3][CH2:2]1 |f:1.2.3,7.8.9|
|
Name
|
|
Quantity
|
558 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)B(O)O
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
P([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
950 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(N)C=CC1F
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
56 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].C(C)(=O)[O-].[Pd+2]
|
Name
|
|
Quantity
|
70 mg
|
Type
|
catalyst
|
Smiles
|
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
with stirring and under argon
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture is degassed
|
Type
|
TEMPERATURE
|
Details
|
the reaction medium is cooled to a temperature in the region of 20° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with four times 60 ml of diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases are dried over anhydrous magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified on a silica column, eluent
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C=1C=C(N)C=CC1F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 494 mg | |
YIELD: CALCULATEDPERCENTYIELD | 65.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |